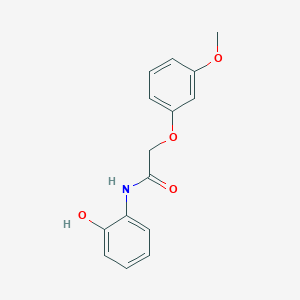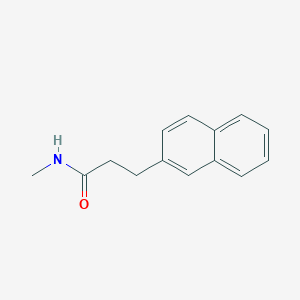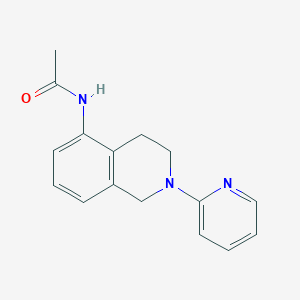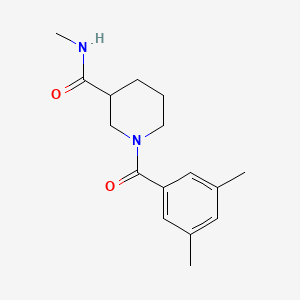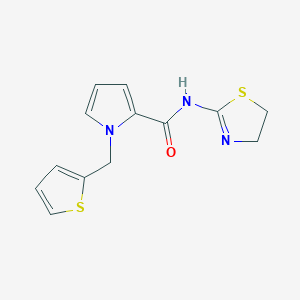
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide, also known as DT-010, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exerts its effects through various mechanisms, including the inhibition of protein kinase C (PKC) and the activation of the mitogen-activated protein kinase (MAPK) pathway. PKC is a family of enzymes that play a role in cell proliferation and differentiation, and its inhibition by N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide may contribute to its anti-cancer effects. The activation of the MAPK pathway has been linked to neuroprotection and cardioprotection, which may explain N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide's potential therapeutic applications in these fields.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and cardioprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and toxicity, which may limit its clinical translation.
将来の方向性
There are several potential future directions for N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide research, including further studies on its pharmacokinetics and toxicity, as well as its potential therapeutic applications in various fields. Additionally, studies on the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide with other compounds may provide insight into its synergistic effects and potential clinical applications.
合成法
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide can be synthesized using a multi-step process starting with the reaction of 2-aminopyrrole with 2-bromo-1-phenylethanone to form 1-(2-bromo-1-phenylethyl)pyrrole. This compound is then reacted with thioacetamide to form 1-(2-mercapto-1-phenylethyl)pyrrole, which is further reacted with 2-bromoethylthiophene to form N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and cardiovascular disease. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exhibits anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to have cardioprotective effects and may be a potential treatment for cardiovascular disease.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-12(15-13-14-5-8-19-13)11-4-1-6-16(11)9-10-3-2-7-18-10/h1-4,6-7H,5,8-9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZFEZSRQXKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

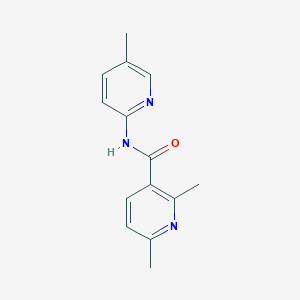
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
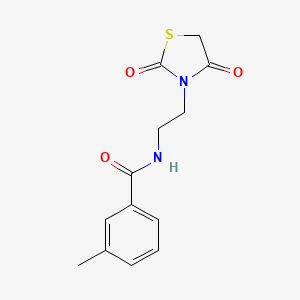
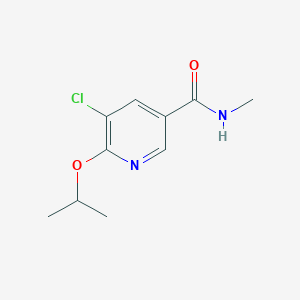
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
